2-[(6-Ethyl-5-fluoropyrimidin-4-yl)-propan-2-ylamino]ethanol
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Overview
Description
2-[(6-Ethyl-5-fluoropyrimidin-4-yl)-propan-2-ylamino]ethanol is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a fluorine atom and an ethyl group attached to the pyrimidine ring, along with a propan-2-ylamino group and an ethanol moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-Ethyl-5-fluoropyrimidin-4-yl)-propan-2-ylamino]ethanol typically involves multiple steps, starting with the preparation of 6-ethyl-5-fluoropyrimidin-4-ol. One effective method for synthesizing 6-ethyl-5-fluoropyrimidin-4-ol involves the reaction of ethyl 2-fluoro-3-oxovalerate with ammonia, followed by treatment with formamide and sodium methoxide . The resulting intermediate is then further reacted with appropriate reagents to introduce the propan-2-ylamino and ethanol groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(6-Ethyl-5-fluoropyrimidin-4-yl)-propan-2-ylamino]ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrimidine ring.
Substitution: The fluorine atom and other substituents on the pyrimidine ring can be replaced with different groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2-[(6-Ethyl-5-fluoropyrimidin-4-yl)-propan-2-ylamino]ethanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[(6-Ethyl-5-fluoropyrimidin-4-yl)-propan-2-ylamino]ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-fluoropyrimidine: Another pyrimidine derivative with similar structural features but different substituents.
5-Fluoro-2-cyanopyrimidine: A compound with a fluorine atom and a cyano group attached to the pyrimidine ring.
Uniqueness
2-[(6-Ethyl-5-fluoropyrimidin-4-yl)-propan-2-ylamino]ethanol is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research applications and distinguishes it from other similar compounds.
Properties
IUPAC Name |
2-[(6-ethyl-5-fluoropyrimidin-4-yl)-propan-2-ylamino]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18FN3O/c1-4-9-10(12)11(14-7-13-9)15(5-6-16)8(2)3/h7-8,16H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJPCKSXYGYFRIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)N(CCO)C(C)C)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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